molecular formula C22H25FN2O3S B2362413 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 1005300-28-6

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Cat. No.: B2362413
CAS No.: 1005300-28-6
M. Wt: 416.51
InChI Key: UEHVLFWDLWAIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two other carbon atoms . The presence of the 4-fluorophenyl and 3,4-dihydro-2H-quinolin-7-yl groups suggest that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by factors such as its molecular structure, functional groups, and stereochemistry. These properties could include things like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

Research has delved into the synthesis and reactivity of quinoline derivatives, including methods that enhance environmental friendliness and efficiency. For example, the Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has been developed to generate benzamide derivatives with potential environmental benefits due to less unpleasant odors and the generation of benign byproducts (Xia et al., 2016). Additionally, solvent-free conditions have been employed for the aminolysis of 1,2-epoxides, representing a step towards the synthesis of ionic liquids and showcasing the compound's role in creating new chemical entities under environmentally friendly conditions (Fringuelli et al., 2004).

Potential as Chemosensors

A notable application of quinoline derivatives is in the development of chemosensors. A specific study has introduced a simple “off–on fluorescence type” chemosensor for Zn2+, showcasing the compound's potential in monitoring Zn2+ concentrations in living cells and aqueous solution. This chemosensor displayed a remarkable fluorescence enhancement in the presence of Zn2+, with detection limits far below the WHO guideline for Zn2+ in drinking water, emphasizing its utility for biological and environmental monitoring (Park et al., 2015).

Therapeutic Applications

Research into the therapeutic applications of quinoline derivatives has highlighted their potential in the development of novel antitumor agents and selective COX-2 inhibitors. The synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones via Sonogashira reactions has shown significant in vitro inhibition of cancer cell lines, pointing to the compound's utility in cancer treatment (McCarroll et al., 2007). Furthermore, 2,3-diarylpyrazines and quinoxalines with sulfamoyl phenyl pharmacophores have been synthesized and evaluated for their selective COX-2 inhibitory activity, offering a new class of COX-2 inhibitor with excellent in vivo activity in animal models of inflammation (Singh et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many sulfonamides are used as antibiotics, where they inhibit the growth of bacteria by mimicking and interfering with the production of folic acid .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s hard to provide a detailed safety analysis .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)25-14-4-7-16-8-11-19(15-21(16)25)24-22(26)17-5-2-1-3-6-17/h8-13,15,17H,1-7,14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHVLFWDLWAIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.